

A Meta-Analysis of CJC-1295 Efficacy and Safety in Research

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Compound of Interest

Compound Name: SM-1295

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For Researchers, Scientists, and Drug Development Professionals

CJC-1295 is a synthetic analogue of growth hormone-releasing hormone (GHRH) that has garnered significant interest in the research community for its potential to stimulate growth hormone (GH) secretion.^[1] This guide provides a comprehensive meta-analysis of the existing research on CJC-1295, focusing on its efficacy and safety profile. It aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by objectively comparing its performance with other alternatives and presenting supporting experimental data.

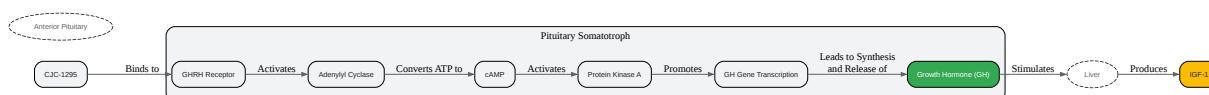
Mechanism of Action

CJC-1295 is a tetra-substituted peptide analogue of GHRH (1-29) with Drug Affinity Complex (DAC) technology.^{[1][2]} This modification, which involves the covalent binding to albumin, significantly extends its half-life to approximately 6-8 days, compared to the minutes-long half-life of endogenous GHRH.^{[1][3][4]} CJC-1295 with DAC provides a sustained, continuous stimulation of the pituitary gland to release GH.^[5] A version without DAC exists, which results in a more natural, pulsatile release of GH and has a much shorter half-life of about 30 minutes.^{[1][6]}

CJC-1295 exerts its effects by binding to the GHRH receptors on the somatotroph cells of the anterior pituitary gland.^{[7][8]} This binding initiates a signaling cascade involving adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).^{[1][9]} Elevated cAMP levels activate protein kinase A (PKA), which in turn stimulates the transcription of the GH gene and

ultimately leads to the synthesis and pulsatile release of GH.[1][9] The released GH then acts on the liver and other tissues to stimulate the production of insulin-like growth factor 1 (IGF-1). [6]

Signaling Pathway of CJC-1295



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Caption: Signaling pathway of CJC-1295 in the anterior pituitary gland.

Efficacy of CJC-1295

The primary efficacy of CJC-1295 lies in its ability to increase GH and IGF-1 levels in a sustained manner. The most comprehensive human data comes from two randomized, placebo-controlled, double-blind, ascending dose trials conducted in healthy adults aged 21-61. [3][10]

Quantitative Data Summary

Parameter	Single Dose CJC-1295	Multiple Doses CJC-1295	Placebo	Reference
Mean Plasma GH Concentration	2- to 10-fold increase for ≥6 days	Cumulative effect observed	No significant change	[3] [10]
Mean Plasma IGF-I Concentration	1.5- to 3-fold increase for 9-11 days	Remained above baseline for up to 28 days	No significant change	[3] [10]
CJC-1295 Half- life	5.8 - 8.1 days	-	-	[3] [10]

Alternative Growth Hormone Secretagogue	Mechanism of Action	Half-life	Key Features	Reference
Sermorelin	GHRH analogue	~10-20 minutes	Requires more frequent dosing.	[11]
Ipamorelin	Ghrelin mimetic (GHS-R agonist)	~2 hours	Stimulates a strong, clean pulse of GH with minimal effect on cortisol and prolactin.	[8] [12]
Tesamorelin	GHRH analogue	~25-40 minutes	FDA-approved for HIV- associated lipodystrophy.	[8]

Experimental Protocols

The pivotal studies on CJC-1295 involved two distinct protocols to assess its safety, pharmacokinetics, and pharmacodynamics.

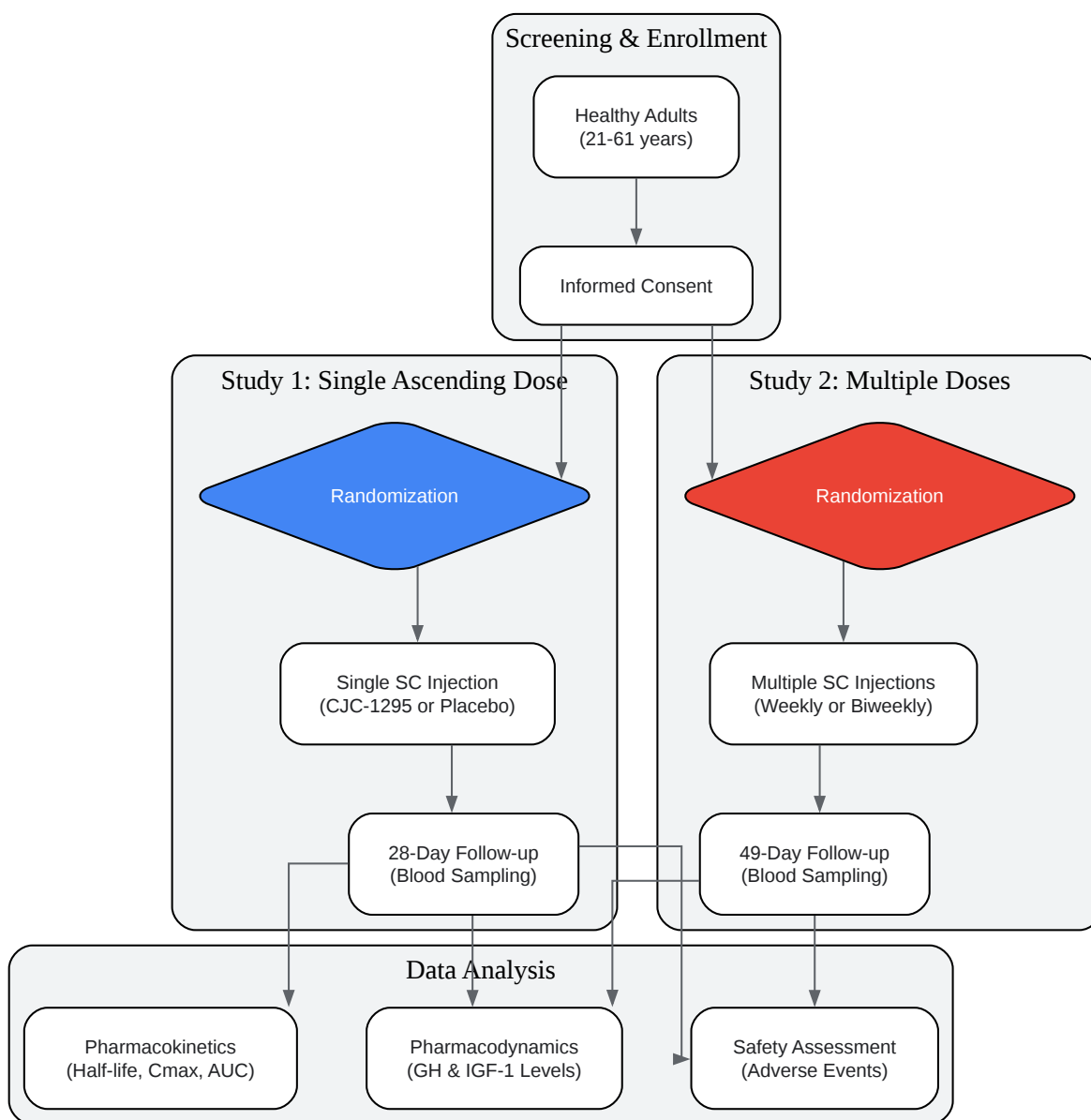
Study 1: Single Ascending Dose

- Objective: To evaluate the safety and effects of a single subcutaneous dose of CJC-1295.
- Design: Randomized, placebo-controlled, double-blind, ascending dose trial.[\[3\]](#)[\[10\]](#)
- Participants: Healthy men and women aged 21-61 years.[\[3\]](#)[\[10\]](#)
- Intervention: A single subcutaneous injection of one of four ascending doses of CJC-1295 or placebo.[\[3\]](#)[\[13\]](#)
- Duration: 28 days.[\[3\]](#)
- Main Outcome Measures: Peak concentrations and area under the curve for GH and IGF-I; standard pharmacokinetic parameters for CJC-1295.[\[3\]](#)[\[13\]](#)

Study 2: Multiple Ascending Doses

- Objective: To assess the impact of multiple doses of CJC-1295.
- Design: Randomized, placebo-controlled, double-blind trial.[\[3\]](#)[\[10\]](#)
- Participants: Healthy men and women aged 21-61 years.[\[3\]](#)[\[10\]](#)
- Intervention: Two or three weekly or biweekly subcutaneous injections of CJC-1295 or placebo.[\[3\]](#)[\[13\]](#)
- Duration: 49 days.[\[3\]](#)
- Main Outcome Measures: Peak concentrations and area under the curve for GH and IGF-I; evidence of cumulative effect.[\[3\]](#)[\[13\]](#)

Experimental Workflow Diagram



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Caption: Workflow of the key clinical trials investigating CJC-1295.

Safety and Tolerability

In the key clinical studies, subcutaneous administration of CJC-1295 was found to be safe and relatively well-tolerated at doses of 30 or 60 µg/kg.[3][10] No serious adverse reactions were reported.[3][10] The most common adverse events were injection site reactions, such as pain, redness, and swelling, which were generally mild and transient.[5] Other reported mild to moderate side effects include headaches, flushing, and dizziness.[5]

It is important to note that long-term safety data for CJC-1295 is limited.[14] The sustained elevation of GH and IGF-1 levels could theoretically pose risks with chronic administration, including potential impacts on glucose metabolism and cell growth.[4][5] CJC-1295 is not approved by the FDA for any medical indication and is considered a prohibited substance by the World Anti-Doping Agency (WADA).[4][15]

Comparison with Alternatives

CJC-1295 is often compared with other growth hormone secretagogues, most notably Sermorelin and various ghrelin mimetics like Ipamorelin.

- CJC-1295 vs. Sermorelin: The primary difference is their half-life. CJC-1295's extended half-life allows for less frequent dosing compared to Sermorelin, which requires daily or multiple daily injections to maintain elevated GH levels.[11]
- CJC-1295 vs. Ipamorelin: These peptides work through different mechanisms.[8] CJC-1295 stimulates the GHRH receptor, while Ipamorelin acts on the ghrelin receptor (GHS-R).[8][12] They are sometimes used in combination in research settings to potentially achieve a synergistic effect on GH release, with CJC-1295 providing a baseline increase and Ipamorelin inducing more pulsatile bursts.[12]

Conclusion

The available research, primarily from short-term clinical trials in healthy adults, indicates that CJC-1295 is effective at increasing GH and IGF-1 levels in a sustained, dose-dependent manner. Its long half-life offers a potential advantage over other GHRH analogues that require more frequent administration. The safety profile in these initial studies appears favorable, with no serious adverse events reported.

However, the lack of long-term safety data and the absence of large-scale, pivotal clinical trials in specific patient populations are significant limitations. Further research is necessary to fully establish the therapeutic potential and long-term safety of CJC-1295. Researchers and drug development professionals should proceed with a clear understanding of its investigational status and the existing body of evidence.

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